6-(Fluoromethyl)picolinaldehyde

Übersicht

Beschreibung

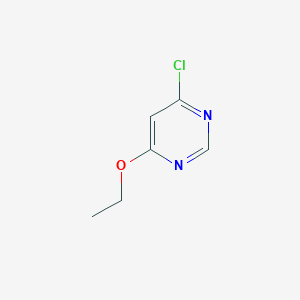

6-(Fluoromethyl)picolinaldehyde is a chemical compound with the CAS Number: 208111-28-8. It has a molecular weight of 139.13 and is typically stored in an inert atmosphere at 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

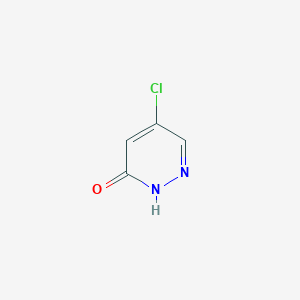

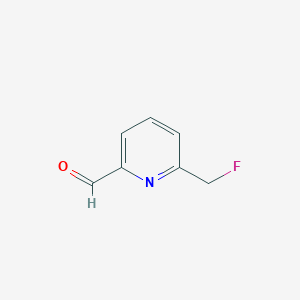

The molecular formula of 6-(Fluoromethyl)picolinaldehyde is C7H6FNO . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Physical And Chemical Properties Analysis

6-(Fluoromethyl)picolinaldehyde is a solid compound . It has a boiling point of 214.5°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Novel Fluoropicolinate Herbicides

6-(Fluoromethyl)picolinaldehyde has been utilized in the synthesis of novel fluoropicolinate herbicides. A method involving cascade cyclization of fluoroalkyl alkynylimines with primary amines has been developed to synthesize 4-amino-5-fluoropicolinates. This method facilitates the creation of picolinic acids with alkyl or aryl substituents at the 6-position, which are of interest as potential herbicides (Johnson et al., 2015).

2. Development of Efficient Synthesis Methods for Labeling Compounds

Research has also focused on developing efficient synthesis methods for (fluoromethyl)pyridylamines, which are important for labeling with fluorine-18, a positron-emitting radionuclide. These methods are rapid and efficient, enabling the preparation of a variety of aryl-substituted amine compounds (Lee & Chi, 1999).

3. Organic Light-Emitting Device (OLED) Efficiency Enhancement

6-(Fluoromethyl)picolinaldehyde derivatives have been used to enhance the emission efficiency in organic light-emitting devices (OLEDs). Studies have shown that using high triplet energy materials in the emissive layer of OLEDs can drastically improve their efficiency (Tokito et al., 2003).

4. Investigations into Photophysical Properties of Complexes

The compound has been part of studies investigating the photophysical properties of various complexes. These studies include examining the luminescent properties of complexes in different states, which can have potential applications in solid-state lighting and optical devices (Chauhan et al., 2021).

5. Catalytic Applications in Chemical Reactions

The use of metal complexes of picolinaldehyde, which include derivatives of 6-(Fluoromethyl)picolinaldehyde, has been identified in catalyzing reactions such as the racemization of amino acids. These catalysts have shown high reaction rates and turnovers, demonstrating their effectiveness and environmental friendliness (Felten et al., 2010).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302-H314 . The precautionary statements include P260-P264-P270-P280-P301+P330+P331-P303+P361+P353-P304+P340-P305+P351+P338-P310-P363-P405-P501 . It’s important to refer to the material safety data sheet (MSDS) for complete safety and handling information .

Eigenschaften

IUPAC Name |

6-(fluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-4-6-2-1-3-7(5-10)9-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCUNMVNZQDXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C=O)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598363 | |

| Record name | 6-(Fluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Fluoromethyl)picolinaldehyde | |

CAS RN |

208111-28-8 | |

| Record name | 6-(Fluoromethyl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.